molecular formula C₂₁H₂₄O₂ B1156888 16-Methylene Exemestane

16-Methylene Exemestane

Cat. No.: B1156888
M. Wt: 308.41
Attention: For research use only. Not for human or veterinary use.
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Description

16-Methylene Exemestane is a structural analogue and a known impurity of the active pharmaceutical ingredient (API) Exemestane . Exemestane itself is a steroidal aromatase inactivator used in the treatment of hormonally-responsive breast cancer in postmenopausal women . It functions as an irreversible, mechanism-based inhibitor (also known as a "suicide inhibitor") of the aromatase enzyme . By permanently binding to the active site of aromatase, Exemestane blocks the conversion of androgens to estrogens, thereby reducing estrogen levels and slowing the growth of estrogen-receptor-positive cancers . As a closely related compound, 16-Methylene Exemestane is of high value in analytical research and development. It is primarily used as a reference standard in the quality control and regulatory compliance of Exemestane API. Researchers utilize this impurity for method development and validation, ensuring the identification and quantification of impurities in pharmaceutical products are accurate and reproducible. The compound is supplied with a comprehensive Certificate of Analysis (CoA) to guarantee its identity, purity, and composition, supporting rigorous and reliable research outcomes . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C₂₁H₂₄O₂

Molecular Weight

308.41

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 16 Methylene Exemestane

Pioneering Synthetic Routes for 16-Methylene Exemestane (B1683764)

The initial synthetic pathways to Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) established the foundational chemistry for creating this crucial steroidal molecule. A notable early method commenced with commercially available dehydrotestosterone. This route featured a distinctive Mannich reaction on a cross-conjugated dienone system, which directly incorporated the methylene (B1212753) group at the C-6 position of the steroid. This reaction was carried out using paraformaldehyde and dimethylamine (B145610) in iso-amyl alcohol at a high temperature of 130 °C.

Modern Synthetic Methodologies for Enhanced Yield and Purity

To overcome the limitations of earlier methods, more efficient and scalable synthetic strategies have been developed. A significant advancement involved a highly effective 6-methylenation of the more accessible and affordable androstenedione (B190577). This process began by reacting androstenedione with triethylorthoformate in a tetrahydrofuran (B95107) (THF)–ethanol mixture, using para-toluenesulfonic acid (p-TsOH) as a catalyst. pillbuys.com The resulting ethyl 3,5-dienolether intermediate was then subjected to a Mannich reaction with N-methylaniline and aqueous formaldehyde (B43269) without being isolated. The subsequent degradation of the adduct intermediate with concentrated HCl afforded the 6-methylene intermediate in a high yield of 73%.

Formation of an ethyl Δ3,5-enolether from testosterone (B1683101) using triethylorthoformate. pillbuys.com

A Mannich reaction with N-methylaniline and aqueous formaldehyde. pillbuys.com

Isolation of 6-methylentestosterone in 89% yield after HCl-promoted elimination. pillbuys.com

Acetylation of the 17-hydroxy group. pillbuys.com

An efficient 1,2-dehydrogenation step using chloranil (B122849) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of catalytic triflic acid, which proved to be the most effective method for this transformation. pillbuys.com

This refined process avoids the low yields and difficult purification steps of earlier methods, representing a significant improvement in the production of Exemestane. pillbuys.com

Synthesis of Key Steroidal Intermediates Bearing the 6-Methylene Moiety

The synthesis of Exemestane relies heavily on the efficient preparation of key steroidal intermediates that contain the crucial 6-methylene group. One such pivotal intermediate is 6-methylentestosterone. Its synthesis is achieved by treating testosterone with triethylorthoformate and p-toluenesulfonic acid to form an enol ether, which then reacts with N-methylaniline and aqueous formaldehyde. pillbuys.com The subsequent acid-promoted elimination of N-methylaniline leads to the isolation of 6-methylentestosterone, which can be precipitated in a high yield of 89%. pillbuys.com

Another critical intermediate, particularly in alternative synthetic routes, is 1α,3-dipyrrolidino-androsta-3,5-diene-17-one. A refined preparation method allows this intermediate to be obtained in good yield from androsta-1,4-diene-3,17-dione (B159171) (ADD) and used effectively in the subsequent step without the need for isolation and purification. ingentaconnect.com Researchers found that this intermediate, while susceptible to hydrolysis, could be successfully isolated by diluting the reaction mixture with water and filtering the precipitate. ingentaconnect.com Although unstable during drying, the wet precipitate could be used directly in the subsequent reaction with formalin to continue the synthesis toward Exemestane. ingentaconnect.com

The development of reliable analytical methods to quantify the substrate (ADD), the dipyrrolidino intermediate, and impurities has been essential for optimizing these processes for large-scale, economical synthesis. ingentaconnect.com

Chemoenzymatic and Microbial Transformation Approaches to 16-Methylene Exemestane Analogues

Chemoenzymatic and microbial transformation methods offer powerful and environmentally friendly alternatives to traditional chemical synthesis for producing novel analogues of Exemestane. aub.edu.lbnih.govresearchgate.net These biocatalytic approaches can introduce functional groups at positions that are difficult to modify using conventional chemistry, often with high selectivity. nih.govresearchgate.net

The microbial transformation of Exemestane has been explored using various fungal strains, leading to a variety of hydroxylated derivatives. aub.edu.lbnih.govresearchgate.net For instance, incubation with Fusarium lini yields a single metabolite, 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione. aub.edu.lbnih.govresearchgate.net In contrast, fermentation with Macrophomina phaseolina produces three different metabolites through hydroxylation and reduction reactions. aub.edu.lbnih.govresearchgate.net

Studies with other fungi, including Cunninghamella blakesleeana, Curvularia lunata, and Aspergillus niger, have further expanded the library of Exemestane analogues. researchgate.net These transformations have yielded metabolites resulting from selective hydroxylations at various positions (C-6β, C-16β), reduction of carbonyl groups, and modifications of the 6-methylene group. researchgate.net These biologically produced analogues are valuable for studying structure-activity relationships and may serve as leads for developing new therapeutic agents. nih.govresearchgate.net

Table 1: Microbial Transformation of Exemestane by Fungal Strains

Fungal Strain Resulting Metabolites (Analogues) Reference
Fusarium lini 11α-hydroxy-6-methylene-androsta-1, 4-diene-3,17-dione aub.edu.lbnih.govresearchgate.net
Macrophomina phaseolina 16β, 17β-dihydroxy-6-methylene-androsta-1, 4-diene-3-one aub.edu.lbnih.govresearchgate.net
17β-hydroxy-6-methylene-androsta-1, 4-diene-3, 16-dione aub.edu.lbnih.govresearchgate.net
17β-hydroxy-6-methylene-androsta-1, 4-diene-3-one aub.edu.lbnih.govresearchgate.net
Cunninghamella blakesleeana Selective hydroxylation at C-16β and C-6β researchgate.net

Design and Laboratory Synthesis of Novel 16-Methylene Exemestane Derivatives

The design and laboratory synthesis of novel derivatives of Exemestane aim to improve its biological activity and explore new structure-activity relationships (SAR). researchgate.netnih.gov Research efforts have focused on modifying various parts of the steroidal scaffold, including the A-ring, B-ring, and D-ring.

One area of investigation involves modifications at the 6-methylene group and the 17-keto group. nih.gov A series of analogues were synthesized as potential metabolites, including derivatives where the 6-methylene group was converted to a spirooxirane or a hydroxymethyl group. nih.gov Additionally, the 17-keto group was reduced to a 17β-hydroxy function. nih.gov Testing of these compounds revealed that all the C-6 modified derivatives were less potent aromatase inhibitors than the parent Exemestane. nih.gov

Another strategy has been the synthesis of epoxide derivatives. researchgate.net For example, 6β-spirooxiranandrosta-1,4-diene-3,17-dione and 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione were synthesized, and their stereochemistry was confirmed using NOESY experiments. researchgate.net These studies found that replacing the double bonds with epoxide groups resulted in less potent inhibitors in microsomal assays. researchgate.net However, the reduction of the C-17 carbonyl to a hydroxyl group, yielding 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE), led to a significant increase in activity in MCF-7aro cells compared to Exemestane. researchgate.net

Structure-guided design, utilizing the crystal structure of human placental aromatase, has also been employed to create novel C6-substituted inhibitors. nih.gov This approach led to the design of compounds with side groups that protrude into an unoccupied access channel of the enzyme's active site, resulting in some derivatives with nanomolar inhibitory concentrations. nih.gov

Table 2: Activity of Selected Exemestane Derivatives

Compound Modification Activity (IC50) Reference
Exemestane Parent Compound 27 nM nih.gov
17β-hydroxy-derivative Reduction of C-17 keto group 69 nM nih.gov
6-spirooxirane derivative Oxidation of C-6 methylene group 206 nM nih.gov
6β-hydroxymethyl derivative Oxidation of C-6 methylene group 295 nM nih.gov

Molecular and Enzymatic Mechanisms of Aromatase Inhibition by 16 Methylene Exemestane

Elucidation of Aromatase (CYP19A1) Structure and Active Site Characteristics

Aromatase, also known as estrogen synthetase or CYP19A1, is a key enzyme in the biosynthesis of estrogens. wikipedia.org It belongs to the cytochrome P450 superfamily and is responsible for converting androgens into estrogens through a process called aromatization. wikipedia.orgmdpi.com This enzyme is found in various tissues, including the gonads, brain, adipose tissue, and placenta. wikipedia.org

The structure of human aromatase reveals a hydrophobic active site cleft that is specifically shaped to bind its androgen substrates, such as androstenedione (B190577) and testosterone (B1683101). researchgate.netmdpi.com This active site contains a heme group, which is a common feature of cytochrome P450 enzymes and is essential for the catalytic activity. nih.govexcli.de The iron atom within the heme group is coordinated by four nitrogen atoms of the protoporphyrin IX ring and a thiolate group from a cysteine residue (Cys437). excli.de A water molecule occupies the sixth coordination position, which is crucial for the hydroxylation reactions catalyzed by the enzyme. excli.de

Key amino acid residues within the active site play critical roles in substrate binding and catalysis. These include residues that form a catalytic triad, such as D309, T310, and H480, which are involved in the hydroxylation steps of the aromatization reaction. oup.comoup.com Other important residues, like I133 and F134, are located in the B'-C loop and interact with the substrate through van der Waals forces, helping to properly orient the steroid within the active site. oup.com Specifically, the aromatic side chain of F134 is thought to interact with the C-18 methyl group of the substrate. oup.com The structure of aromatase is dynamic, adopting a more compact conformation when a ligand is bound. oup.com

The expression of the CYP19A1 gene is regulated in a tissue-specific manner through the use of alternative promoters. wikipedia.org While there is only one human aromatase protein, its expression levels can vary significantly between different tissues and disease states. nih.gov

Detailed Mechanism of Irreversible Enzyme Inactivation (Suicide Inhibition) by 16-Methylene Exemestane (B1683764)

16-Methylene exemestane, a derivative of the clinically used drug exemestane, functions as a mechanism-based or "suicide" inhibitor of aromatase. oup.comfda.gov This means that the inhibitor itself is not inherently reactive but is converted into a reactive species by the catalytic action of the target enzyme. fda.govnih.gov This reactive intermediate then forms a covalent and irreversible bond with the enzyme, leading to its permanent inactivation. drugbank.com

The process of suicide inhibition by 16-methylene exemestane begins with the inhibitor binding to the active site of aromatase in a manner similar to the natural substrate, androstenedione. nih.gov The enzyme then initiates its normal catalytic cycle, which involves a series of hydroxylation reactions. oup.com For 16-methylene exemestane, this enzymatic processing transforms the inhibitor into a reactive electrophilic intermediate. oup.com This intermediate then covalently binds to a nucleophilic residue within the active site of aromatase, resulting in the irreversible inactivation of the enzyme. oup.com Because the enzyme is permanently modified, restoration of aromatase activity requires the synthesis of new enzyme molecules. drugbank.com This time-dependent and irreversible inactivation is a hallmark of suicide inhibitors. oup.com

Interactions of 16-Methylene Exemestane with Aromatase: Substrate Mimicry and Covalent Binding

As a steroidal aromatase inhibitor, 16-methylene exemestane is structurally related to the natural substrate androstenedione. fda.govdrugbank.com This structural similarity allows it to act as a false substrate, effectively mimicking androstenedione and gaining access to the enzyme's active site. fda.gov The initial binding of 16-methylene exemestane to the aromatase active site is a competitive process. nih.gov

Once inside the active site, the inhibitor is positioned in a way that facilitates enzymatic processing. nih.gov The binding is stabilized by interactions with key residues. For instance, the C-3 keto group of the steroid can form a hydrogen bond with Serine 478 (S478). oup.com Additionally, van der Waals forces from residues like Isoleucine 133 (I133) and Phenylalanine 134 (F134) in the B'-C loop contribute to the stable binding of the inhibitor. oup.com

The crucial step in the inhibitory mechanism is the enzymatic conversion of 16-methylene exemestane into a reactive intermediate. fda.govnih.gov This process is catalyzed by the heme group of aromatase, with assistance from residues like Aspartate 309 (D309). oup.com The resulting reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. oup.com The residues Aspartate 309 or Serine 478 have been suggested as potential targets for this covalent modification. researchgate.net

Role of the C-6 Methylene (B1212753) Group in the Inactivation Process

Studies on various C-6 modified derivatives of the 17-oxo series have shown that the 6-methylene group provides the highest inhibitory activity compared to other substitutions at this position. researchgate.net The order of inhibitory potency was found to be: 6-methylene > 6-spirooxirane > 6β-hydroxymethyl > 6-hydroxymethyl > 6β-carboxy. researchgate.net This indicates that the specific nature of the substituent at the C-6 position significantly influences the compound's ability to inhibit aromatase.

Kinetic Characterization of Aromatase Inhibition by 16-Methylene Exemestane (e.g., Kᵢ, t½ of inactivation)

The kinetic parameters of aromatase inhibition provide quantitative measures of an inhibitor's potency and mechanism of action. For exemestane, the parent compound of 16-methylene exemestane, detailed kinetic studies have been performed. Exemestane exhibits both competitive and irreversible (mechanism-based) inhibition of aromatase. nih.gov

The inhibition constant (Kᵢ) for the competitive aspect of inhibition is reported to be 10.2 nmol/L. nih.gov This value reflects the affinity of the inhibitor for the enzyme's active site in the initial binding step. For the irreversible inactivation, the Kᵢ value is 26 nmol/L. nih.gov

A definitive time-dependent inhibition of wild-type aromatase by exemestane has been observed, which is characteristic of a suicide inhibitor. oup.com The time required for 50% inhibition of the enzyme (t½ of inactivation) has been reported to be approximately 13.9 minutes. oup.com This parameter indicates the rate at which the enzyme is irreversibly inactivated by the inhibitor.

The inhibitory potency of exemestane and its derivatives is also often expressed as the 50% inhibitory concentration (IC₅₀). For exemestane, the IC₅₀ value has been reported to be around 22-27 nM. oup.comresearchgate.net The 17β-hydroxy derivative of exemestane was found to be 2.6-fold less potent, with an IC₅₀ of 69 nM. researchgate.net

Table 1: Kinetic Parameters of Aromatase Inhibition by Exemestane

ParameterValueReference
Kᵢ (competitive) 10.2 nmol/L nih.gov
Kᵢ (irreversible) 26 nmol/L nih.gov
t½ of inactivation ~13.9 min oup.com
IC₅₀ 22-27 nM oup.comresearchgate.net

Investigation of Residue-Specific Interactions within the Aromatase Active Site

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues within the aromatase active site that are critical for both catalysis and the mechanism of suicide inhibition by steroidal inhibitors like exemestane. nih.govoup.com

Several key residues have been implicated in the interaction with and inactivation by exemestane:

Aspartate 309 (D309): Located in the I helix, D309 is thought to be crucial for all three hydroxylation steps of the aromatization reaction. oup.comoup.com Mutations of this residue significantly reduce the potency of exemestane and abolish the time-dependent inhibition, suggesting its involvement in the conversion of the inhibitor to its reactive form. oup.com

Serine 478 (S478): This residue, located in the β-4 sheet, is believed to form a hydrogen bond with the C-3 keto group of the steroidal inhibitor. oup.com Similar to D309, mutating S478 reduces the inhibitory potency of exemestane and eliminates time-dependent inactivation. oup.com

Glutamate 302 (E302): This residue is thought to stabilize the structure of the B'-C loop through hydrogen bonds with the backbone nitrogen atoms of I133 and F134. oup.com Mutation of E302 also leads to a significant decrease in the potency of exemestane. oup.com

Phenylalanine 221 (F221), Tryptophan 224 (W224), and Methionine 374 (M374): These residues are located in the active site and have been shown to be important for the binding of both the natural androgen substrate and steroidal inhibitors. nih.gov Notably, the W224 residue is directly involved in the mechanism-based inhibition by exemestane, as its mutation eliminates the time-dependent inhibition. nih.gov

Isoleucine 133 (I133) and Phenylalanine 134 (F134): These residues in the B'-C loop provide van der Waals interactions with the D-ring of the steroidal inhibitor, helping to anchor it in the active site. oup.com

These findings support a "clamping mechanism" where the inhibitor is held in place by interactions with the heme group, the I helix, the B'-C loop, and the β-4 sheet, allowing for its efficient enzymatic conversion and subsequent irreversible binding. oup.com

Table 2: Key Aromatase Residues in Exemestane Interaction

ResidueLocationProposed RoleReference
D309 I HelixCatalysis, conversion of inhibitor to reactive intermediate oup.comoup.com
S478 β-4 SheetHydrogen bonding with C-3 keto group oup.com
E302 -Stabilizes B'-C loop structure oup.com
W224 Active SiteParticipates in mechanism-based inhibition nih.gov
I133 & F134 B'-C LoopVan der Waals interactions with inhibitor's D-ring oup.com

Structure Activity Relationship Sar Studies of 16 Methylene Exemestane and Its Analogues

Influence of the Steroidal Androstenedione (B190577) Scaffold on Aromatase Binding

The androstenedione scaffold is a key structural feature that allows steroidal aromatase inhibitors like exemestane (B1683764) to bind to the active site of the aromatase enzyme. nih.govsemanticscholar.orgexcli.de This scaffold mimics the natural substrate of aromatase, androstenedione, facilitating a strong interaction with the enzyme. excli.deuc.pt The planarity of the A-ring and the junction between the A and B rings of the steroid are crucial for potent anti-aromatase activity. researchgate.netresearchgate.net

Impact of Modifications at the C-6 Methylene (B1212753) Group on Inhibitory Potency

The C-6 position of the exemestane scaffold has been a primary target for structural modifications to enhance inhibitory potency. The introduction of a methylene group at this position, as seen in exemestane itself, is a critical feature for its mechanism of action. nih.gov

Studies have shown that various substitutions at the C-6 position can significantly impact the inhibitory activity. For instance, the introduction of a 6-spirooxirane group resulted in a compound that was less potent than exemestane, and further modifications to a 6β-hydroxymethyl or a 6-carboxy group led to a progressive decrease in inhibitory capacity. nih.gov However, other research has indicated that certain C-6 substituted compounds can exhibit high inhibitory activity. mdpi.com Specifically, the introduction of alkynyloxy chains at the C-6 position has yielded some of the most potent aromatase inhibitors to date, with some analogues showing significantly better inhibitory and antiproliferative activities than exemestane. nih.govnih.gov The design of these novel C-6 substituted compounds was guided by the crystal structure of aromatase, aiming to utilize specific interactions within the enzyme's access channel. nih.gov

Below is a table summarizing the inhibitory potency of various C-6 modified exemestane analogues:

CompoundModification at C-6IC50 (nM)Reference
ExemestaneMethylene27 nih.gov
Analogue 16-spirooxirane206 nih.gov
Analogue 26β-hydroxymethyl295 nih.gov
Analogue 36-hydroxymethyl2,300 nih.gov
Analogue 46β-carboxy7,200 nih.gov
Analogue 5C6β-alkynyloxy (6-atom rigid chain)12 mdpi.com
Analogue 6C6β-alkynyloxy (6-atom rigid chain)20 mdpi.com

IC50 values represent the concentration of the inhibitor required to reduce aromatase activity by 50%.

Effects of Alterations to the C-17 Keto Group on Biological Activity

The C-17 keto group of the androstenedione scaffold is another critical site for modification that influences the biological activity of exemestane analogues. Reduction of this keto group to a hydroxyl group, forming the 17β-hydroxy derivative, is a major metabolic pathway for exemestane. unm.edu

This modification has been shown to have varied effects on aromatase inhibition. In some studies, the 17β-hydroxy analogues were found to be less potent aromatase inhibitors than their corresponding 17-keto counterparts. nih.gov For example, the 17β-hydroxy derivative of exemestane was 2.6-fold less potent than the parent compound. nih.gov However, other research has indicated that the 17β-hydroxy metabolite of exemestane (17-hydroexemestane) can exhibit significant biological effects, including acting as an androgen by strongly binding to the androgen receptor. unm.eduresearchgate.net In certain cancer cell lines, this metabolite showed a significant increase in activity compared to exemestane. researchgate.net The presence of the 17β-hydroxyl group is crucial for this androgenic activity. unm.edu

CompoundModification at C-17Aromatase Inhibitory Potency (Compared to parent compound)Other Biological ActivityReference
ExemestaneKeto-- nih.gov
17β-hydroxyexemestaneHydroxyl2.6-fold less potentStrong androgen receptor binding nih.govunm.edu
Other 17β-hydroxy analoguesHydroxyl3-8-fold less potent- nih.gov

Structure-Activity Relationships of Substitutions on A-, B-, C-, and D-Rings of the Steroid Core

Beyond the C-6 and C-17 positions, modifications to the A-, B-, C-, and D-rings of the steroid core have been explored to understand their impact on aromatase inhibition. The planarity of the A-ring, often achieved through the introduction of double bonds, is a key feature for potent activity. uc.ptresearchgate.netresearchgate.net

Modifications to the A-ring, such as the introduction of an epoxide group, have been studied. An analogue of exemestane with an epoxide at the C1α,C2α-position was found to be a potent aromatase inhibitor. nih.gov The C-3 carbonyl group is generally considered important for activity, although some studies have shown that it is not essential. researchgate.netcore.ac.uk

Substitutions on the B-ring, particularly at the C-7 position, have also been investigated. The introduction of an allyl group at the 7α position has been shown to be a beneficial modification. researchgate.net

The D-ring structure is critical for binding. researchgate.netcore.ac.uk Modifications that alter the cyclopentanone (B42830) D-ring, such as creating a δ-lactone six-membered ring, have been found to decrease inhibitory potency. researchgate.netcore.ac.uk

Computational Approaches to SAR: Molecular Docking, Quantitative Structure-Activity Relationships (QSAR), and Molecular Dynamics Simulations

Computational methods play a vital role in elucidating the SAR of exemestane and its analogues, providing insights that guide the design of new inhibitors.

Molecular Docking studies are used to predict the binding modes of inhibitors within the aromatase active site. nih.govresearchgate.netresearchgate.net These studies have confirmed the importance of interactions with key amino acid residues and have helped to rationalize the observed inhibitory potencies of different analogues. nih.govrsc.orgjuniperpublishers.com Docking simulations have shown that exemestane binds in a manner similar to the natural substrate, and have been used to compare the binding of various steroidal and non-steroidal inhibitors. nih.govnih.govtbzmed.ac.ir

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. semanticscholar.orgnih.gov For aromatase inhibitors, QSAR studies have identified key physicochemical properties and structural features that are important for potent inhibition. semanticscholar.orgnih.govscilit.com These models can then be used to predict the activity of newly designed compounds. semanticscholar.orgtbzmed.ac.irresearchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the inhibitor-enzyme complex, offering insights into the flexibility of the protein and the stability of the binding interactions over time. nih.govacs.orgtandfonline.com MD simulations of aromatase have revealed the importance of receptor flexibility in ligand binding and have been used to refine docking protocols. nih.govnih.gov These simulations have also been employed to study the stability of designed inhibitors within the aromatase binding pocket. acs.orgcsic.esnih.gov

Metabolic Transformation Pathways of 16 Methylene Exemestane and Metabolite Characterization in Vitro Focus

Identification and Structural Elucidation of Primary and Secondary Metabolites

In vitro investigations have identified two predominant primary metabolic pathways for 16-methylene exemestane (B1683764): oxidation of the C6-methylene group and reduction of the 17-keto group. nih.govfda.govfda.gov These initial transformations lead to the formation of primary metabolites, which can then undergo further secondary metabolic reactions.

The primary metabolites identified include:

17-hydroexemestane (MI or 17β-DHE) : Formed through the reduction of the 17-keto group. nih.govnih.gov This metabolite is considered active. nih.govmdpi.com

6-hydroxymethylexemestane (MII or 6-HME) : Results from the oxidation of the methylene (B1212753) group at position 6. nih.govnih.gov This metabolite is considered inactive or less potent than the parent compound. fda.govmdpi.com

17α-dihydroexemestane (17α-DHE) : Another reduced metabolite observed in vitro. nih.gov

6β-spirooxiranandrosta-1,4-diene-3,17-dione : An epoxide metabolite. researchgate.netnih.gov

1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione : Another epoxide metabolite. researchgate.netnih.gov

Further studies have also identified metabolites resulting from oxidation at the C6-exomethylene group, such as 6ξ-hydroxy-6ξ-hydroxymethylandrosta-1,4-diene-3,17-dione and 6ξ-hydroxyandrosta-1,4-diene-3,17-dione . dshs-koeln.de Additionally, novel major metabolites have been identified as cysteine conjugates, specifically 6-methylcysteinylandrosta-1,4-diene-3,17-dione (6-EXE-cys) and 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one (6-17β-DHE-cys) , which are formed through glutathione (B108866) conjugation. researchgate.net

Table 1: Primary and Secondary Metabolites of 16-Methylene Exemestane Identified In Vitro

Metabolite Name Abbreviation Type Metabolic Reaction
17-hydroexemestane MI / 17β-DHE Primary, Active Reduction of 17-keto group
6-hydroxymethylexemestane MII / 6-HME Primary, Inactive Oxidation of C6-methylene group
17α-dihydroexemestane 17α-DHE Primary Reduction of 17-keto group
6β-spirooxiranandrosta-1,4-diene-3,17-dione - Primary Epoxidation
1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione - Primary Epoxidation
6ξ-hydroxy-6ξ-hydroxymethylandrosta-1,4-diene-3,17-dione - Secondary Oxidation
6ξ-hydroxyandrosta-1,4-diene-3,17-dione - Secondary Oxidation
6-methylcysteinylandrosta-1,4-diene-3,17-dione 6-EXE-cys Secondary Glutathione conjugation
6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one 6-17β-DHE-cys Secondary Glutathione conjugation

Role of Cytochrome P450 Isoforms (e.g., CYP3A4) in 16-Methylene Exemestane Biotransformation

Strong correlation between CYP3A isoform-specific activity and the rate of MII formation in human liver microsomes. nih.gov

High catalytic efficiency of recombinant CYP3A4 in producing MII. nih.gov

Significant inhibition of MII formation by CYP3A-specific inhibitors like ketoconazole (B1673606) and troleandomycin. nih.gov

While CYP3A4 is dominant in the oxidation pathway, the reduction of the 17-keto group to form 17-hydroexemestane (MI) appears to involve multiple P450 isoforms. nih.gov Studies with human liver microsomes and recombinant P450s have shown that the formation of MI correlates with the activities of CYP1A2 , CYP4A11 , and to a lesser extent, CYP2B6 . nih.gov Recombinant CYP1A1 has also demonstrated the ability to metabolize 16-methylene exemestane to MI with high catalytic efficiency. nih.gov Furthermore, in vitro inhibition studies suggest that CYP450 subfamilies 1A, 2C, 2D, and 3A all contribute to the formation of 17β-DHE. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in 16-Methylene Exemestane Metabolism

CYP Isoform Role in Metabolism Metabolite Formed
CYP3A4 Primary enzyme for oxidation 6-hydroxymethylexemestane (MII)
CYP1A1/1A2 Involved in reduction 17-hydroexemestane (MI)
CYP4A11 Involved in reduction 17-hydroexemestane (MI)
CYP2B6 Correlated with MII production 6-hydroxymethylexemestane (MII)
CYP2C8 Contributes to reduction 17β-dihydroexemestane (17β-DHE)
CYP2C9 Contributes to reduction 17β-dihydroexemestane (17β-DHE)
CYP2C19 Contributes to reduction 17β-dihydroexemestane (17β-DHE)
CYP2D6 Contributes to reduction 17β-dihydroexemestane (17β-DHE)
CYP3A5 Contributes to reduction 17β-dihydroexemestane (17β-DHE)

Other Enzymatic Systems Involved in 16-Methylene Exemestane Metabolism (e.g., Aldoketoreductases)

Besides the cytochrome P450 system, aldoketoreductases (AKRs) play a significant role in the metabolism of 16-methylene exemestane. fda.govpfizer.com These cytosolic enzymes are primarily responsible for the reduction of the 17-keto group to form 17-hydroexemestane. mdpi.compfizer.com While P450 enzymes can also catalyze this reduction, the involvement of AKRs represents a key alternative metabolic pathway. nih.gov The relative contribution of P450s and AKRs to the formation of 17-hydroexemestane in vivo is an area for further investigation. nih.gov

Comparative Aromatase Inhibitory Potency and Biological Activity of 16-Methylene Exemestane Metabolites in In Vitro Systems

The metabolites of 16-methylene exemestane exhibit varying degrees of biological activity. In vitro studies have shown that 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) , the product of 17-keto reduction, is a potent aromatase inhibitor. researchgate.netnih.gov In fact, one study reported that 17-βHE demonstrated a significantly increased inhibitory activity in MCF-7aro cells compared to the parent compound, exemestane. researchgate.netnih.gov However, another source states that 17-hydroexemestane is 2.6 times less potent than intact exemestane. fda.gov

In contrast, the metabolites resulting from the oxidation of the C6-methylene group, such as 6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione (6-HME) , are generally considered to be inactive or significantly less potent than the parent drug. fda.govmdpi.com Similarly, epoxide metabolites, such as 6β-spirooxiranandrosta-1,4-diene-3,17-dione and 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione , have been found to be less potent aromatase inhibitors in microsomes compared to exemestane. researchgate.netnih.gov Despite this, all studied metabolites were shown to reduce the viability of MCF-7aro breast cancer cells in a dose- and time-dependent manner, with the epoxide metabolite, 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, being the most potent in this regard. researchgate.netnih.gov

Table 3: In Vitro Aromatase Inhibitory Potency of 16-Methylene Exemestane Metabolites

Metabolite Aromatase Inhibitory Potency Compared to Exemestane
17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) Potent; potentially more active in some systems researchgate.netnih.gov, though also reported as less potent fda.gov
6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione (6-HME) Inactive or less potent fda.govmdpi.com
6β-spirooxiranandrosta-1,4-diene-3,17-dione Less potent researchgate.netnih.gov
1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione Less potent researchgate.netnih.gov

Preclinical Pharmacological and Biological Activity Investigations of 16 Methylene Exemestane in Vitro and Cellular Studies

In Vitro Aromatase Inhibition Assays using Recombinant Enzymes and Cellular Models

Exemestane (B1683764) is an irreversible, steroidal aromatase inhibitor, also referred to as a "suicide inhibitor," that covalently binds to the active site of the aromatase enzyme, leading to its permanent inactivation. algorx.aidrugbank.com In vitro studies using various models have consistently demonstrated its potent inhibitory activity.

In assays using human placental aromatase, exemestane exhibited a 50% inhibitory concentration (IC50) of 27 nM. nih.gov Studies utilizing a human embryonic kidney cell line (HEK293) engineered to overexpress the aromatase enzyme determined an IC50 value for exemestane of 1.3 ± 0.28 µM. nih.gov This study also showed that its metabolites, such as 17β-dihydroexemestane (17β-DHE) and exemestane-cysteine (EXE-cys), also inhibit aromatase, though less potently than the parent compound, with IC50 values of 9.2 ± 2.7 µM and 16 ± 10 µM, respectively. nih.gov

The potency of exemestane is highly dependent on its chemical structure, particularly the 6-methylene group. Analogs with modifications at this position were found to be significantly less effective at inhibiting the aromatase enzyme. nih.gov For instance, the 6-spirooxirane derivative was found to be over 7 times less potent than exemestane. nih.gov

CompoundAssay SystemIC50 Value
ExemestaneHuman Placental Aromatase27 nM
ExemestaneAromatase-overexpressing HEK293 cells1.3 ± 0.28 µM
17β-hydroxy-derivative (Metabolite)Human Placental Aromatase69 nM
17β-dihydroexemestane (17β-DHE) (Metabolite)Aromatase-overexpressing S9 fractions9.2 ± 2.7 µM
Exemestane-cysteine (EXE-cys) (Metabolite)Aromatase-overexpressing S9 fractions16 ± 10 µM
Table 1: In Vitro Aromatase Inhibition by Exemestane and its Metabolites.

Cellular Antiproliferative Effects of 16-Methylene Exemestane in Estrogen-Responsive Cell Lines (e.g., MCF-7aro)

Exemestane has demonstrated significant antiproliferative effects in various cancer cell lines that express aromatase. In the estrogen-responsive MCF-7 human breast cancer cell line, which is aromatase-transfected (MCF-7aro), exemestane treatment decreased cell viability and proliferation. researchgate.net Further studies on MCF-7 cells showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 25 µM after 72 hours of treatment. waocp.org This antiproliferative effect is associated with cell cycle arrest, primarily at the G0/G1 phase. waocp.orgnih.gov Some studies also report cell cycle arrest at the G2/M phase in MCF-7aro cells. researchgate.net

The antiproliferative activity of exemestane is not limited to breast cancer cells. In non-small cell lung cancer (NSCLC) cell lines H23 and A549, which both express aromatase, exemestane decreased cell proliferation and induced apoptosis 48 hours after application. nih.govnih.gov The A549 cell line, which has higher levels of aromatase, exhibited greater sensitivity to the compound. nih.govnih.gov

It is noteworthy that the primary metabolite of exemestane, 17-hydroexemestane, can exert dual effects. While exemestane's primary role is to reduce estrogen-driven proliferation, this metabolite can induce proliferation at high concentrations through the estrogen receptor (ER) in MCF-7 and T47D breast cancer cells. unm.edu Conversely, at lower concentrations, it acts as an androgen, stimulating proliferation through the androgen receptor (AR) in T47D cells. unm.edu

Cell LineCancer TypeObserved Effect
MCF-7aroBreast CancerDecreased cell viability and proliferation; Cell cycle arrest at G0/G1 and G2/M.
MCF-7Breast CancerInhibited cell proliferation (IC50 ≈ 25 µM); Cell cycle arrest at G0/G1.
A549Non-Small Cell Lung CancerDecreased cell proliferation and increased apoptosis.
H23Non-Small Cell Lung CancerDecreased cell proliferation and increased apoptosis.
Table 2: Antiproliferative Effects of Exemestane in Estrogen-Responsive Cell Lines.

Investigation of Alternative Biological Activities of 16-Methylene Exemestane (e.g., antioxidant, anti-inflammatory mechanisms)

Beyond its well-established role as an aromatase inhibitor, exemestane possesses significant biological activities unrelated to estrogen biosynthesis. nih.govresearchgate.net Research has revealed that exemestane is a potent antioxidant and anti-inflammatory agent. nih.govresearchgate.netcancernetwork.com This activity stems from its ability to induce a broad network of chemoprotective genes. nih.gov

In various cell types, including rat cardiomyocytes (H9c2), exemestane treatment leads to the transcriptional upregulation of key phase 2 response genes, such as heme oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This activation of protective enzymes contributes to its ability to protect cells from damage induced by oxidative stress, hypoxia, and UV radiation. cancernetwork.com

The anti-inflammatory properties of exemestane have been demonstrated in mouse peritoneal macrophages. nih.gov In these cells, exemestane exerts a dose-dependent inhibitory effect on the production of nitric oxide (NO) stimulated by lipopolysaccharide (LPS), a key process in the inflammatory response. nih.gov

Synergistic Effects of 16-Methylene Exemestane with Other Biologically Active Compounds in Cellular Systems

The biological activities of exemestane can be enhanced when used in combination with other compounds, leading to synergistic effects in cellular models. A notable example is the interaction between exemestane and sulforaphane (B1684495), a phytochemical found in cruciferous vegetables. nih.govcancernetwork.com In mouse peritoneal macrophages, the combination of exemestane and sulforaphane resulted in a synergistic inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. nih.govresearchgate.net

Synergism has also been observed with non-steroidal anti-inflammatory drugs (NSAIDs). In studies using the MCF-7 human breast cancer cell line, combining exemestane with aspirin (B1665792) produced a synergistic inhibition of cell proliferation. waocp.orgnih.gov The combination index (CI), a measure of interaction, was less than 1, indicating synergy. waocp.orgnih.gov This enhanced effect was associated with a more pronounced arrest of the cell cycle in the G0/G1 phase and a stronger inhibitory effect on the expression of cyclooxygenase-1 (COX-1) and the anti-apoptotic protein Bcl-2 compared to either drug alone. nih.gov

Mechanistic Studies of Cellular Responses to 16-Methylene Exemestane Beyond Aromatase Inhibition

The cellular effects of exemestane extend beyond simple aromatase blockade and involve the modulation of several signaling pathways. The antioxidant and anti-inflammatory activities are mechanistically linked to the Keap1 (Kelch-like ECH-associated protein)/Nrf2 (nuclear factor E2-related factor 2)/ARE (antioxidant response element) signaling system. nih.gov The chemical structure of exemestane, which contains an extended system of conjugated Michael reaction functions, allows it to activate this pathway, leading to the transcription of protective genes like NQO1 and HO-1. nih.gov Exemestane has also been shown to enhance the ability of sulforaphane to inhibit NF-κB activation, a central regulator of inflammation, although the precise mechanism for this synergy is not fully understood. nih.gov

In addition to inducing apoptosis via the mitochondrial pathway in breast cancer cells, exemestane can also trigger cytoprotective autophagy. researchgate.net In certain NSCLC cell lines, exemestane was found to increase levels of cyclic AMP (cAMP). nih.govnih.gov In the H23 cell line specifically, it also led to the activation of the epidermal growth factor receptor (EGFR) and its subsequent translocation from the cell membrane. nih.govnih.gov

Furthermore, the primary metabolite of exemestane, 17-hydroexemestane, introduces another layer of complexity by acting as an androgen. unm.edu It binds strongly to the androgen receptor (AR) and can increase AR protein levels, thereby regulating gene transcription through this pathway in certain breast cancer cells. unm.edu

Advanced Research Methodologies and Analytical Techniques in 16 Methylene Exemestane Research

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are fundamental for the unambiguous confirmation of the chemical structure of 16-Methylene Exemestane (B1683764) and its metabolites. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the principal tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Techniques like 13C NMR are used to identify the chemical environment of each carbon atom in the steroid nucleus. nih.gov More advanced, multi-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in unequivocally elucidating the stereochemistry of metabolites, for instance, defining the spatial orientation of epoxide groups in synthesized exemestane derivatives. nih.gov This level of structural detail is critical for establishing structure-activity relationships (SAR).

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov Techniques such as Gas Chromatography-HRMS (GC-HRMS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS) are used to ascertain the elemental composition of 16-Methylene Exemestane and its metabolites. nih.govresearchgate.net Tandem mass spectrometry (MS-MS) further aids in structural elucidation by generating characteristic fragmentation patterns that act as a molecular fingerprint. nih.gov

Table 1: Key Spectroscopic Data for 16-Methylene Exemestane Analysis
TechniqueApplicationKey Findings/Data PointsReference
NMR (NOESY)Stereochemical elucidation of metabolitesUnequivocal determination of the stereochemistry of epoxide groups nih.gov
HRMS (GC-HRMS, LC-QTOF MS)Determination of molecular formulaeAscertains exact masses and elemental composition of parent drug and metabolites nih.govnih.gov
MS-MS (LC-ESI-QTOF)Structural confirmation via fragmentationPrecursor m/z: 297.1849 [M+H]+; Key Fragments: m/z 149.0965, 279.176, 121.1013 nih.gov

X-ray Crystallography and Cryo-EM for Structural Biology of Aromatase-Inhibitor Complexes

Understanding how 16-Methylene Exemestane interacts with its target, the aromatase enzyme, at an atomic level is crucial for rational drug design. X-ray crystallography has been the primary technique for this, while Cryo-Electron Microscopy (Cryo-EM) is an emerging technology with significant potential.

X-ray Crystallography has successfully been used to solve the three-dimensional structure of the human placental aromatase enzyme in a complex with 16-Methylene Exemestane. rcsb.org These crystal structures reveal the precise binding orientation of the inhibitor within the enzyme's active site, identifying the key amino acid residues involved in the interaction. This structural information confirms the mechanism of irreversible binding and provides a blueprint for designing next-generation inhibitors with improved specificity and potency. rcsb.org The structure of aromatase complexed with its natural substrate, androstenedione (B190577), further contextualizes the inhibitor's binding mode. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular assemblies, including membrane proteins like aromatase, often without the need for crystallization. astrazeneca.comnovartis.com By flash-freezing samples in vitreous ice, Cryo-EM can capture proteins in their near-native state. astrazeneca.com While specific Cryo-EM studies on the 16-Methylene Exemestane-aromatase complex are not yet widely reported, the technique holds immense promise for visualizing the dynamic conformational changes of the enzyme upon inhibitor binding, which can be challenging to capture with crystallography.

Table 2: Crystallographic Data for Human Aromatase-Exemestane Complex
ParameterValueReference
PDB ID3S7S rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution3.21 Å rcsb.org
R-Value Work0.221 rcsb.org
R-Value Free0.256 rcsb.org

Biochemical and Cell-Based Assays for Enzyme Kinetics, Inhibition, and Cellular Viability

Biochemical and cell-based assays are essential for quantifying the biological activity of 16-Methylene Exemestane. These assays measure its ability to inhibit the aromatase enzyme and its consequent effects on cancer cell viability.

Biochemical assays are used to determine the enzyme kinetics and inhibitory potency of the compound. Typically, these assays use a source of the aromatase enzyme, such as human placental microsomes, and measure the conversion of a substrate (e.g., androstenedione) to a product (estrone). nih.govnih.gov The potency of 16-Methylene Exemestane and its metabolites is quantified by determining their 50% inhibitory concentration (IC50) values. nih.gov Studies have shown that while the parent compound is a potent inhibitor, some of its metabolites, like 17β-hydroxyexemestane (17-βHE), also retain significant inhibitory activity. nih.govnih.gov

Cell-based assays provide a more physiologically relevant context by evaluating the compound's effects on intact cells. Hormone-dependent breast cancer cell lines that overexpress aromatase, such as MCF-7aro cells, are commonly used. nih.govresearchgate.net These assays measure endpoints like cell viability, proliferation, and apoptosis. researchgate.net Common cell viability assays include the MTT, MTS, XTT, and WST assays, which measure metabolic activity as an indicator of cell health. biocompare.com Such studies have demonstrated that 16-Methylene Exemestane and its active metabolites can effectively reduce the viability of breast cancer cells. nih.gov

Table 3: Aromatase Inhibition by 16-Methylene Exemestane and Related Compounds
CompoundAssay SystemIC50 (nM)Reference
16-Methylene ExemestaneHuman Placental Aromatase27 nih.gov
17β-hydroxyexemestane (Metabolite)Human Placental Aromatase69 nih.gov
6-spirooxirane derivative (Metabolite)Human Placental Aromatase206 nih.gov
6β-hydroxymethyl derivative (Metabolite)Human Placental Aromatase295 nih.gov

Chromatography and Mass Spectrometry for Metabolite Profiling and Quantification (e.g., GC-MS, LC-MS-MS)

Understanding the metabolism of 16-Methylene Exemestane is critical, as its metabolites may also possess biological activity. Hyphenated chromatography-mass spectrometry techniques are the gold standard for metabolite profiling and quantification in biological matrices like urine and plasma. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating, identifying, and quantifying metabolites. nih.govdshs-koeln.de Prior to analysis, samples often undergo enzymatic hydrolysis to cleave conjugated metabolites, followed by extraction and derivatization. nih.gov These methods have been used to identify several previously unreported metabolites of exemestane. nih.gov Identified metabolic pathways include oxidation of the 6-exomethylene group and reduction of the 17-keto group. nih.govnih.gov For instance, studies have identified metabolites such as 6ξ-hydroxy-6ξ-hydroxymethylandrosta-1,4-diene-3,17-dione and 3ξ-hydroxy-5ξ-androst-1-ene-6-methylene-17-one in human urine. nih.govresearchgate.net The high sensitivity and specificity of these techniques, particularly LC-MS/MS operating in multiple reaction monitoring (MRM) mode, allow for precise quantification even at low concentrations (ng/mL levels) in plasma. nih.gov

Table 4: Analytical Methods for 16-Methylene Exemestane Metabolite Profiling
TechniqueBiological MatrixIdentified Metabolites/PurposeReference
GC-MSUrineDetection of oxidized 6-exomethylene metabolites and A-ring reduced metabolites nih.govresearchgate.net
LC-MS/MSUrine, PlasmaDetection of oxidized and reduced metabolites; Quantification in plasma nih.govnih.gov
LC-QTOF MSUrineHigh accuracy mass determination for proposing metabolite structures nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Ligand-Protein Interactions and Drug Design

Computational methods provide powerful in silico tools to complement experimental research, offering insights into ligand-protein interactions and guiding the design of new drug candidates. rsc.org

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Docking studies of 16-Methylene Exemestane into the crystal structure of aromatase help to rationalize its binding mode and inhibitory activity. nih.gov These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of atoms in the protein-ligand complex over time. worldscientific.com This provides insights into the stability of the binding pose and the conformational dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By building predictive models, QSAR can guide the design of new aromatase inhibitors with potentially enhanced potency. These computational approaches are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead compounds. worldscientific.com

Table 5: Key Aromatase Active Site Residues Interacting with Steroidal Ligands (from Computational Studies)
Amino Acid ResiduePotential Role in BindingReference
ILE133Hydrophobic interaction nih.gov
ASP309Interaction with steroid backbone nih.gov
VAL370Hydrophobic interaction nih.gov
LEU372Hydrophobic interaction nih.gov
MET374Key interaction site, often forms H-bonds with non-steroidal inhibitors nih.gov
SER478Potential hydrogen bonding nih.gov

Future Research Directions and Broader Academic Implications of 16 Methylene Exemestane Studies

Rational Design and Development of Next-Generation Steroidal Aromatase Inhibitors Based on 16-Methylene Exemestane (B1683764) Scaffold

The scaffold of 16-Methylene Exemestane, known chemically as exemestane, serves as a foundational template for the rational design of new and improved aromatase inhibitors (AIs). The publication of the crystal structure of human placental aromatase has been a pivotal development, providing detailed insights into the androgen-specific active site. nih.govacs.orgebi.ac.uk This structural data allows for a structure-guided design approach, enabling researchers to create novel inhibitors that can exploit specific interactions within the enzyme's binding pocket. ebi.ac.uk

Research has focused on modifying the 16-Methylene Exemestane structure, particularly at the C6 position, to enhance potency and selectivity. nih.gov Analysis of the aromatase crystal structure reveals that the C4 and C6 positions are situated near the entrance of the active site access channel, making them ideal targets for substitution to improve inhibitor binding and efficacy. By utilizing this structural information, novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors have been designed. ebi.ac.uk Several of these new analogues, particularly C6-substituted 2-alkynyloxy compounds, have demonstrated IC50 values in the nanomolar range and antiproliferative effects in breast cancer cell lines that exceed those of exemestane. ebi.ac.uk

The development of these next-generation AIs aims to achieve higher selectivity and fewer side effects, a limitation in earlier generations of inhibitors. nih.govacs.orgebi.ac.uk X-ray structures of potent new compounds complexed with aromatase have confirmed that the novel side groups protrude into the access channel, an area not occupied in the enzyme-substrate or enzyme-exemestane complexes, validating the design strategy. ebi.ac.uk This structure-guided approach is crucial for the continued development of more effective steroidal AIs for cancer therapy. ebi.ac.uk

Table 1: Inhibitory Potency of Exemestane and its C-6 Modified Derivatives on Human Placental Aromatase
CompoundModificationIC50 (nM)
Exemestane (16-Methylene Exemestane)6-methylene27 nih.govresearchgate.net
Compound 66-spirooxirane206 nih.govresearchgate.net
Compound 116β-hydroxymethyl295 nih.govresearchgate.net
Compound 76-hydroxymethyl2,300 nih.govresearchgate.net
Compound 136β-carboxy7,200 nih.govresearchgate.net

Exploration of Novel Mechanisms of Action for 16-Methylene Exemestane Derivatives Beyond Direct Aromatase Inhibition

Beyond its primary role as an aromatase inactivator, 16-Methylene Exemestane and its derivatives exhibit novel mechanisms of action that contribute to their therapeutic effects. One significant finding is that exemestane acts as an aromatase destabilizer. nih.gov Unlike nonsteroidal AIs such as letrozole and anastrozole, exemestane treatment significantly reduces the total amount of aromatase protein in cancer cells. nih.gov It induces the degradation of the aromatase enzyme through a proteasome-mediated pathway, effectively reducing the half-life of the aromatase protein from approximately 28.2 hours to 12.5 hours without altering its mRNA levels. nih.gov

Furthermore, metabolites of exemestane have been shown to possess biological activity. The primary metabolite, 17-hydroexemestane (17β-DHE), exhibits potent androgenic properties by binding strongly to the androgen receptor (AR). nih.govnih.gov This interaction can induce AR-mediated cellular responses. nih.gov Interestingly, some studies have also reported weak estrogen-like activity for exemestane itself, capable of inducing transcription of known estrogen-responsive genes at higher concentrations, an effect that can be blocked by estrogen receptor (ER) antagonists. nih.gov

This multi-target potential is being actively explored in the design of new derivatives. For instance, the exemestane derivative 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (Oxymestane-D1) has been identified as a multi-target drug that not only inhibits aromatase but also acts as an ERα antagonist and an AR agonist. mdpi.com Such compounds, which can simultaneously modulate multiple key therapeutic targets in hormone-dependent cancers, may offer a therapeutic advantage over single-target AIs and could potentially overcome mechanisms of resistance. mdpi.com

Optimization of Synthetic Pathways for Scalable Production of 16-Methylene Exemestane Analogues

The clinical and academic interest in 16-Methylene Exemestane and its analogues necessitates the development of efficient and scalable synthetic pathways. Various synthetic routes starting from different steroidal precursors have been developed and refined over the years. nih.gov A common starting material is androstenedione (B190577) or its derivatives. researchgate.net

One innovative method involves a direct Mannich reaction on a cross-conjugated dienone moiety to introduce the crucial methylene (B1212753) group at the 6-position of the steroid. Another approach utilizes the reaction of steroidal 3,5-dienamines with formaldehyde (B43269) to produce 6-hydroxymethyl derivatives, which serve as valuable intermediates for preparing 6-methyl-3-keto-Δ4,6-steroids. researchgate.net

Deeper Understanding of Structure-Function Relationships through Advanced Biophysical Techniques

A profound understanding of the structure-function relationships (SAR) of 16-Methylene Exemestane and its analogues is essential for designing more effective inhibitors. Advanced biophysical techniques are instrumental in elucidating the molecular interactions between these compounds and the aromatase enzyme.

X-ray crystallography has been the most impactful of these techniques, providing high-resolution three-dimensional structures of the aromatase enzyme in complex with its substrate and various inhibitors, including exemestane. nih.govacs.org These crystal structures have revealed the precise binding modes of steroidal inhibitors and highlighted the importance of the planarity of the A/B rings and the presence of unsaturation for inhibitory activity. nih.gov This structural information forms the basis of rational, structure-guided drug design. ebi.ac.uk

In addition to crystallography, other spectroscopic techniques play a crucial role. For example, Nuclear Overhauser Effect Spectroscopy (NOESY), a type of nuclear magnetic resonance (NMR) spectroscopy, has been used for the unequivocal stereochemical elucidation of epoxide groups in exemestane metabolites. nih.gov Such detailed structural characterization is vital for establishing accurate SARs, as even minor changes in stereochemistry can significantly impact biological activity. By combining data from these advanced techniques, researchers can build comprehensive models that correlate specific structural modifications of the exemestane scaffold with changes in binding affinity, inhibitory potency, and mechanism of action.

Table 2: Aromatase Inhibitory Activity of Exemestane and Key Metabolites
CompoundCell/Tissue ModelIC50
ExemestaneMCF-7aro cells0.90 μM nih.gov
17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE)MCF-7aro cells0.25 μM nih.gov
ExemestaneOvarian Tissue1.3 ± 0.28 µM nih.gov
17β-dihydroexemestane (17β-DHE)Ovarian Tissue9.2 ± 2.7 µM nih.gov
6-Methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys)Ovarian Tissue16 ± 10 µM nih.gov

Investigation of 16-Methylene Exemestane's Influence on Cellular Signaling Pathways Unrelated to Estrogen Biosynthesis

The discovery that 16-Methylene Exemestane and its derivatives can interact with receptors other than aromatase has spurred investigations into their effects on cellular signaling pathways beyond estrogen deprivation. The androgenic activity of its major metabolite, 17-hydroexemestane, is of particular interest. nih.gov This metabolite binds with high affinity to the androgen receptor (AR), and at low nanomolar concentrations, it can induce proliferation and regulate transcription through AR-dependent pathways in certain breast cancer cell lines. nih.gov This interaction also leads to an increase in AR protein accumulation. nih.gov

The dual activity of some derivatives, such as Oxymestane-D1, which acts as both an ERα antagonist and an AR agonist, highlights the complexity of their cellular effects. mdpi.com In ER-positive breast cancer cells, this compound was found to decrease ERα expression and activation while inducing AR overexpression, ultimately leading to apoptosis. mdpi.com These findings suggest that the therapeutic efficacy of exemestane-based compounds may not solely be due to the reduction of estrogen levels but also to the direct modulation of ER and AR signaling cascades. Understanding how these compounds influence the crosstalk between these pathways is a critical area for future research and could lead to the development of multi-pathway targeted therapies.

Potential for 16-Methylene Exemestane Derivatives in Targeting Other Steroidogenic Enzymes or Receptors

The steroidal backbone of 16-Methylene Exemestane makes it an ideal scaffold for designing inhibitors that target other enzymes and receptors within the steroidogenic pathway. The established off-target activities of exemestane and its metabolites on the androgen and estrogen receptors provide a strong rationale for this line of inquiry. nih.govnih.govmdpi.com

By modifying the exemestane structure, it may be possible to shift the selectivity towards other key enzymes involved in steroid hormone synthesis, such as CYP17A1 (which has both 17α-hydroxylase and 17,20-lyase activities) or 5α-reductase, both of which are important targets in prostate cancer. nih.gov The development of multi-target drugs that can simultaneously inhibit aromatase and another key steroidogenic enzyme or modulate a steroid receptor could offer significant advantages in treating hormone-dependent cancers. For example, a dual aromatase-CYP17A1 inhibitor could more comprehensively shut down androgen and estrogen synthesis.

The design of such multi-target ligands requires a deep understanding of the structural similarities and differences between the active sites of these enzymes. The knowledge gained from studying exemestane's interactions with aromatase, AR, and ER provides a valuable foundation for the rational design of new steroidal agents with tailored polypharmacological profiles for improved cancer therapy. mdpi.com

Q & A

Q. What experimental models are most suitable for studying the pharmacokinetics and bioavailability of exemestane derivatives?

Methodological Answer:

  • In vitro models : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux interactions. Solubility studies in lipid-based carriers (e.g., SMEDDS) can optimize formulations for hydrophobic compounds like exemestane .
  • In vivo models : Female Wistar rats are commonly used for oral pharmacokinetic studies. Measure plasma concentrations via LC-MS/MS to determine AUC, Cmax, and bioavailability enhancements (e.g., 2.9-fold increase with SMEDDS formulations) .
  • Key parameters : Include droplet size (<100 nm), zeta potential, and dissolution profiles in biorelevant media (e.g., simulated gastric fluid) to correlate formulation properties with absorption .

Q. How can researchers validate the metabolic pathways of exemestane in preclinical studies?

Methodological Answer:

  • Hepatic metabolism : Use human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) to identify primary metabolites, such as 6-hydroxymethyl and 17-keto derivatives. Quantify metabolite ratios via HPLC or UPLC-MS .
  • Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to assess binding to albumin and α1-acid glycoprotein, ensuring corrections for nonspecific binding artifacts .
  • Radiolabeled studies : Track total radioactivity in plasma and excreta to distinguish parent drug contributions (<10% of total) from secondary metabolites .

Advanced Research Questions

Q. How should researchers address contradictions in biomarker data predictive of exemestane efficacy (e.g., PR status)?

Methodological Answer:

  • Retrospective analysis : Apply multivariate Cox regression to datasets like the TEAM trial (n=4,308) to isolate prognostic vs. predictive roles of PR expression. Adjust for HER2/3 status, as HER2-negative tumors showed greater exemestane benefit (HR=0.69) .
  • Hypothesis testing : Design prospective trials stratifying patients by PR/HER2 status. Use likelihood ratio tests to compare nested models with and without interaction terms .
  • Limitations : Acknowledge unplanned subgroup analyses and validate findings in independent cohorts (e.g., Trans-ATAC study) .

Q. What methodologies are optimal for analyzing synergistic effects of exemestane combinations (e.g., with mTOR inhibitors)?

Methodological Answer:

  • In vitro synergy : Use Chou-Talalay combination index (CI) assays in hormone receptor-positive (HR+) cell lines (e.g., MCF-7). Measure apoptosis via Annexin V/PI staining and cell migration via scratch assays .
  • Clinical correlation : Retrospectively analyze mIAS (mTOR inhibitor-associated stomatitis) incidence in trials combining exemestane with everolimus. Calculate hazard ratios (HR=2.29 for mIAS risk) using Cox proportional hazards models .
  • Mechanistic validation : Perform RNA-seq on tumor biopsies pre/post-treatment to identify pathways (e.g., PI3K/AKT) modulated by dual therapy .

Q. How can genetic polymorphisms in drug-metabolizing enzymes influence exemestane steady-state concentrations?

Methodological Answer:

  • Genotyping : Screen CYP3A4*1B and CYP19A1 variants using TaqMan assays. Stratify patients into metabolizer phenotypes (e.g., ultra-rapid vs. poor) .
  • Pharmacokinetic modeling : Apply Tobit regression to left-censored exemestane concentration data (LLOQ=2.5 ng/mL). Log-transform variables to address non-normality and assess residual variance .
  • Clinical relevance : Corrogate genotypes with efficacy endpoints (e.g., DFS) using Cox models adjusted for covariates like BMI and concurrent medications .

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